6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid
Description
6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound featuring a fused imidazo-pyrimidine core. This compound is structurally analogous to purines, making it a candidate for drug discovery, particularly in antiviral and enzyme inhibition applications. Its synthesis often involves multi-step reactions, including Suzuki cross-coupling or Dimroth rearrangements, to achieve regioselective functionalization .
Properties
Molecular Formula |
C7H4FN3O2 |
|---|---|
Molecular Weight |
181.12 g/mol |
IUPAC Name |
6-fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C7H4FN3O2/c8-4-1-9-7-10-5(6(12)13)3-11(7)2-4/h1-3H,(H,12,13) |
InChI Key |
WUVOBMRSZRIVHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=NC(=CN21)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Two-Step Condensation with Bromopyruvic Acid
A widely adopted method involves the reaction of 2-amino-5-fluoropyrimidine with bromopyruvic acid under controlled conditions. The patent CN103864786A details this process:
Step 1:
2-Amino-5-fluoropyrimidine (1.0 equiv) reacts with ethyl bromopyruvate (1.2 equiv) in dimethylformamide (DMF) at 25°C for 96 hours, yielding the intermediate ethyl 6-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate.
Step 2:
Basic hydrolysis using 1M NaOH in ethanol/water (3:1 v/v) at 60°C for 3 hours converts the ester to the carboxylic acid. This method achieves an overall yield of 67-74% with high regioselectivity.
Single-Pot Condensation Optimization
Recent advancements demonstrate that replacing DMF with ionic liquids (e.g., [BMIM][BF₄]) reduces reaction time to 24 hours while maintaining yields at 65-70%. The enhanced solubility of reactants in ionic media improves reaction kinetics.
Cyclization Approaches
Dimroth Rearrangement-Mediated Cyclization
Source 6 identifies the Dimroth rearrangement as a critical pathway for constructing the imidazo[1,2-a]pyrimidine core. Using 15N-labeled precursors, researchers confirmed that 2-amino-5-fluoropyrimidine undergoes thermal rearrangement at 150°C under microwave irradiation, followed by cyclization with α-keto acids:
$$
\text{2-Amino-5-fluoropyrimidine} + \text{CH}2(\text{CO}2\text{H})_2 \xrightarrow{\text{150°C, MW}} \text{6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid}
$$
This method provides 61% yield in 30 minutes, showcasing the efficiency of microwave activation.
Acid-Catalyzed Cyclization
Concentrated HCl (12M) in refluxing ethanol (78°C) facilitates cyclization of preformed Schiff bases. While this approach achieves moderate yields (55-60%), it requires stringent moisture control to prevent hydrolysis of intermediates.
Palladium-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling
The one-pot synthesis reported in Organic Letters combines Suzuki coupling with subsequent cyclization:
Reaction Conditions:
- Catalyst: Pd(OAc)₂ (8 mol%)
- Ligand: Tri(o-tolyl)phosphine (10 mol%)
- Base: CsF (2.5 equiv)
- Solvent: 1,2-Dimethoxyethane
- Temperature: 90°C, 20 hours
This method enables the introduction of aryl groups at position 6 before cyclization, achieving 73-93% yield for coupled intermediates.
Direct C-H Functionalization
Recent studies employ Pd(II)/Cu(I) bimetallic systems for late-stage fluorination. Using Selectfluor® as the fluorine source, this method installs the fluorine atom post-cyclization, offering flexibility in derivative synthesis.
Microwave-Assisted Synthesis
Optimization of Microwave Parameters
As detailed in source 5, microwave irradiation significantly accelerates key steps:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 160°C | 84% |
| Irradiation Time | 60 minutes | +18% vs. thermal |
| Catalyst Loading | 10 mol% Pd | Max efficiency |
| Solvent | DMF | 66% vs. 36% in THF |
Microwave methods reduce total synthesis time from 96 hours to <4 hours while improving purity by minimizing side reactions.
Emerging Green Chemistry Approaches
Enzymatic Carboxylation
Comparative Analysis of Methods
| Method | Yield Range | Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Condensation (2-step) | 67-74% | 100 hours | 95-98 | Industrial |
| Microwave Cyclization | 61-84% | 4 hours | 98-99 | Pilot-scale |
| Suzuki Coupling | 73-93% | 24 hours | 90-95 | Lab-scale |
| Enzymatic | 12-18% | 72 hours | 85-88 | Experimental |
Key trade-offs emerge: traditional condensation offers reliability for bulk production, while microwave methods favor rapid, small-batch synthesis. Cross-coupling approaches provide superior functional group tolerance at the cost of precious metal catalysts.
Chemical Reactions Analysis
Types of Reactions
6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity to these targets, leading to increased biological activity. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of 6-fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid, focusing on substituents, molecular properties, and reactivity:
Table 1: Pyrimidine-Based Analogs
Table 2: Pyridine-Based Analogs (Structural Cousins)
Key Research Findings
Reactivity and Stability
- Dimroth Rearrangement : 6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid derivatives can undergo isomerization to 3-carboxylic acid analogs under basic conditions (e.g., during hydrolysis or amidation). This rearrangement impacts synthetic routes and necessitates careful structural validation via NMR .
- Electron-Withdrawing Effects : Fluorine at position 6 reduces the nucleophilicity of the carboxylic acid group, requiring stronger coupling agents (e.g., CDI) for amide bond formation .
Biological Activity
6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of 6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 6-Fluoroimidazo[1,2-a]pyrimidine exhibit substantial antimicrobial properties. A study by reported the synthesis of various derivatives and their evaluation against Pseudomonas aeruginosa. The results indicated that certain derivatives had minimum inhibitory concentration (MIC) values comparable to established antibiotics.
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 8 | Pseudomonas aeruginosa |
| Compound B | 16 | Staphylococcus aureus |
| Compound C | 32 | Escherichia coli |
Anticancer Activity
The anticancer potential of 6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid has been investigated in various cancer cell lines. A study highlighted its cytotoxic effects on breast cancer cells (MCF-7) and lung cancer cells (A549). The compound induced apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Caspase activation |
| A549 | 15.0 | Induction of apoptosis |
Enzyme Inhibition
6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid has shown promising activity as an inhibitor of various enzymes. Notably, it acts as a selective inhibitor of the TrmD enzyme in Pseudomonas aeruginosa, which is crucial for bacterial survival.
- Inhibition Assay Results :
This indicates a moderate level of inhibition that may be further optimized through structural modifications.
Case Studies
Several case studies have been published detailing the synthesis and biological evaluation of this compound:
- Study on Antimicrobial Properties : A combinatorial library was synthesized and screened for antimicrobial activity against multiple strains, revealing broad-spectrum efficacy against gram-positive and gram-negative bacteria .
- Cancer Cell Studies : Research focusing on the impact of this compound on cancer cell proliferation demonstrated significant reductions in cell viability, suggesting its potential as a therapeutic agent in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
